2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide
Description
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-10-19(11-5-2)17(21)16(20)15-12(3)18-14-9-7-6-8-13(14)15/h6-9,18H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSGOLBVBQWHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(=O)C1=C(NC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide typically involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with N,N-dipropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then subjected to further reactions to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring or the acetamide moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Antitumor Activity
One of the most significant applications of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide is its potential as an antitumor agent. Research indicates that derivatives of indole, including this compound, exhibit marked activity against various solid tumors, particularly colorectal and lung cancers. The mechanism of action is believed to involve the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells.
- Case Study: Colorectal Cancer
In a study focused on colorectal cancer, compounds similar to this compound were shown to be effective against cancer cell lines that are typically resistant to conventional chemotherapy. The study highlighted the need for novel therapeutic agents due to the limited efficacy of existing treatments like 5-fluorouracil .
Neuroprotective Effects
Emerging research suggests that indole derivatives can also exhibit neuroprotective properties. The structural characteristics of this compound may contribute to this activity by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Antimicrobial Properties
Some studies have indicated that indole derivatives possess antimicrobial activity against a range of pathogens. This opens up potential applications in developing new antibiotics or treatments for infectious diseases.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Implications
- Aryl Substituents: Hydroxyl (Compound 8): Introduces polarity, improving aqueous solubility and enabling hydrogen-bond interactions. This modification is critical for targeting hydrophilic binding pockets . Biphenyl/Naphthyl (Compounds 26, 29): These groups increase lipophilicity and steric bulk, favoring interactions with hydrophobic protein domains. The naphthyl group in Compound 29 may enhance π-stacking with aromatic residues .
Alkyl Chain Variations :
- Replacement of dipropyl groups with smaller or branched chains (e.g., 2-methylpropyl in ) reduces steric hindrance, which may improve metabolic stability but decrease target specificity.
Biological Activity
2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide is a synthetic compound belonging to the indole derivatives class, which has been studied for its potential therapeutic applications. The compound is characterized by an indole ring system and an acetamide functional group, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antitumor properties, neuroactive effects, and mechanisms of action.
- Molecular Formula : C16H20N2O2
- Molecular Weight : 272.34 g/mol
- Structure : The compound features a dipropylacetamide group attached to a 2-methylindole moiety, which enhances its pharmacological potential.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activities. In vitro studies have demonstrated efficacy against various cancer cell lines, including:
| Cell Line | Sensitivity Level | Reference |
|---|---|---|
| SK-BR-3 | High | |
| MDA-MB-231 | High | |
| HCT-116 | Moderate | |
| SW480 | Moderate | |
| HepG2 | Moderate |
Mechanistic studies have shown that these compounds can induce apoptosis in cancer cells by enhancing reactive oxygen species (ROS) levels and inhibiting critical enzymes involved in cell proliferation, such as thioredoxin reductase (TrxR) .
Neuroactive Properties
The indole structure is often associated with neuroactive properties. Compounds similar to this compound have been explored for their potential in treating neurological disorders. The compound may modulate neurotransmitter systems, suggesting applications in managing conditions such as depression and anxiety.
The mechanism of action for this compound involves interactions with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammation and cancer cell proliferation.
- Apoptosis Induction : It enhances apoptosis through the activation of pro-apoptotic proteins such as Bax and cleaved-caspase 3.
- ROS Generation : Increased ROS levels lead to oxidative stress, contributing to cell death in tumor cells.
Case Studies
A notable study involved the synthesis of related indole derivatives, which demonstrated substantial anti-proliferative activity against several tumor cell lines. For instance, compounds modified from the base structure showed enhanced efficacy against MDA-MB-231 cells, indicating the importance of structural modifications in optimizing biological activity .
Q & A
Q. What are the established synthetic methodologies for 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide, and what reaction conditions are critical for success?
The synthesis of indole-acetamide derivatives typically involves coupling reactions between indole precursors and activated carbonyl intermediates. For example:
- Amide bond formation : Use coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF to facilitate the reaction between 2-methylindole-3-carboxylic acid derivatives and N,N-dipropylamine .
- Indole core activation : Protect the indole nitrogen (e.g., with Boc groups) to prevent side reactions during coupling steps .
Critical conditions include anhydrous solvents, controlled temperature (room temperature to 60°C), and inert atmospheres to avoid hydrolysis or oxidation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Spectroscopic analysis :
- Chromatography : Employ HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area under the curve) .
Q. What preliminary biological screening models are suitable for evaluating this compound’s activity?
- In vitro assays : Test for kinase inhibition (e.g., using ATP-competitive ELISA) or receptor binding (e.g., serotonin receptors, given the indole scaffold’s similarity to tryptophan derivatives) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify antiproliferative effects .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis?
- By-product analysis : Use LC-MS to identify impurities (e.g., incomplete deprotection of the indole nitrogen or residual coupling reagents) and adjust stoichiometry .
- Solvent optimization : Replace DMF with THF or dichloromethane to improve solubility of intermediates and reduce side reactions .
- Flow chemistry : Implement continuous-flow systems to enhance mixing and heat transfer, particularly for exothermic amidation steps .
Q. How should contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?
- Dynamic effects : Investigate tautomerism in the indole-oxoacetamide moiety using variable-temperature NMR (e.g., 25–60°C) to observe shifts in proton environments .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks, which may explain splitting anomalies .
Q. What computational approaches are recommended for studying structure-activity relationships (SAR)?
- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electron density maps and identify reactive sites (e.g., indole C3 for electrophilic substitution) .
- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2 or 5-HT receptors) using AutoDock Vina, focusing on hydrogen bonds between the acetamide carbonyl and active-site residues .
Q. How can researchers address low solubility in aqueous buffers during pharmacological assays?
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the propyl chains or indole nitrogen to enhance solubility .
- Formulation strategies : Use cyclodextrin-based encapsulation or lipid nanoparticles to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
